molecular formula C18H20N2O3S B353472 Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate CAS No. 852538-59-1

Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate

Cat. No.: B353472
CAS No.: 852538-59-1
M. Wt: 344.4g/mol
InChI Key: CKZFVYMWGGZIBO-UHFFFAOYSA-N
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Description

Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate is a complex organic compound that features a quinazoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate typically involves multiple steps One common method includes the condensation of 2-aminobenzamide with ethyl 2-bromo-2-phenylacetate in the presence of a base to form the quinazoline ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the quinazoline ring results in tetrahydroquinazoline derivatives.

Scientific Research Applications

Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The thioether group may also play a role in binding to biological molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((4-hydroxyquinazolin-2-yl)thio)-2-phenylacetate
  • Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)acetate

Uniqueness

Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate is unique due to the presence of both the quinazoline ring and the thioether group, which confer specific chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

ethyl 2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-23-17(22)15(12-8-4-3-5-9-12)24-18-19-14-11-7-6-10-13(14)16(21)20-18/h3-5,8-9,15H,2,6-7,10-11H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZFVYMWGGZIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SC2=NC3=C(CCCC3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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